2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
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Overview
Description
Scientific Research Applications
Structural Analysis and Properties
One study discusses the structural aspects and properties of salt and inclusion compounds of amide containing isoquinoline derivatives, highlighting how different conditions affect their crystalline and gel formation. This research suggests potential applications in material science and pharmaceutical formulation due to the unique structural properties of these compounds (Karmakar et al., 2007).
Antifungal Agents
Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, indicating the chemical framework's potential in developing new antifungal medications (Bardiot et al., 2015).
Metabolic Pathways
Research on the metabolic pathways of Almorexant, a compound with a structure involving a tetrahydroisoquinoline derivative, provides insights into how such compounds are metabolized and eliminated in humans. This information is crucial for the development of drugs with optimal pharmacokinetic profiles (Dingemanse et al., 2013).
Cytotoxic Activity
A study on novel sulfonamide derivatives, including those with isoquinoline structures, demonstrated significant cytotoxic activity against cancer cell lines, pointing to potential applications in cancer therapy (Ghorab et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, and other biomolecules are investigated. Unfortunately, the specific mechanism of action for the requested compound is not available in the literature .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-33-25-17-23-12-14-29(19-24(23)18-26(25)34-2)35(31,32)15-13-28-27(30)16-20-8-10-22(11-9-20)21-6-4-3-5-7-21/h3-11,17-18H,12-16,19H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJJTLZKULUIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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